molecular formula C6H10N2O5 B14763943 2-[Acetamido(carboxymethyl)amino]acetic acid

2-[Acetamido(carboxymethyl)amino]acetic acid

Cat. No.: B14763943
M. Wt: 190.15 g/mol
InChI Key: LJCGQQOZNDXTKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[Acetamido(carboxymethyl)amino]acetic acid typically involves the reaction of glycine with acetic anhydride and formaldehyde. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

2-[Acetamido(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[Acetamido(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Acetamido(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their removal or transport. This property is particularly useful in medical applications, such as in the treatment of heavy metal poisoning. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged molecules, enhancing its versatility in various biochemical processes .

Comparison with Similar Compounds

2-[Acetamido(carboxymethyl)amino]acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable in a wide range of scientific and industrial applications .

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

2-[acetamido(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C6H10N2O5/c1-4(9)7-8(2-5(10)11)3-6(12)13/h2-3H2,1H3,(H,7,9)(H,10,11)(H,12,13)

InChI Key

LJCGQQOZNDXTKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN(CC(=O)O)CC(=O)O

Origin of Product

United States

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